Sodium tartrate dihydrate
Overview
Description
Mechanism of Action
Target of Action
Sodium tartrate dihydrate, also known as dithis compound, is a disodium salt of l-(+)-tartaric acid . It is primarily used as an emulsifier and pH control agent in food products . Its primary targets are the fats or oils present in food products, where it acts as an emulsifier .
Mode of Action
This compound interacts with its targets (fats or oils) by acting as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible substances, such as oil and water. In this case, this compound helps to evenly distribute fats or oils throughout the food product, improving its texture and consistency .
Result of Action
The primary result of this compound’s action is the improved texture and consistency of food products. By acting as an emulsifier, it helps to evenly distribute fats or oils throughout the product . This can enhance the product’s palatability and shelf-life.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be soluble in water but insoluble in ethanol . This means that its efficacy as an emulsifier can be affected by the presence of alcohol. Additionally, its crystal structure captures a very precise amount of water, making it a common primary standard for Karl Fischer titration, a technique used to assay water content . Therefore, the moisture content of the environment can also influence its action.
Biochemical Analysis
Biochemical Properties
Sodium tartrate dihydrate is known to interact with various enzymes, proteins, and other biomolecules. It is used in buffers for molecular biology and cell culture applications
Cellular Effects
It is known to be used as an emulsifier and binding agent in food products
Molecular Mechanism
It is known to interact with various biomolecules
Temporal Effects in Laboratory Settings
It is known that this compound is used in Karl Fischer titration, a common technique to assay water content
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tartrate dihydrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as: [ \text{C}_4\text{H}_6\text{O}_6 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting tartaric acid with sodium carbonate or sodium bicarbonate. The reaction is conducted in water, and the resulting solution is evaporated to crystallize the dihydrate form. The crystals are then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium tartrate dihydrate primarily undergoes reactions involving its carboxylate groups. These reactions include:
Oxidation: Sodium tartrate can be oxidized to produce oxalic acid and carbon dioxide.
Reduction: It can be reduced to produce tartaric acid.
Complexation: Sodium tartrate forms complexes with metal ions such as copper and cobalt.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Complexation: Metal salts such as copper sulfate or cobalt chloride in aqueous solutions.
Major Products:
Oxidation: Oxalic acid and carbon dioxide.
Reduction: Tartaric acid.
Complexation: Metal tartrate complexes.
Scientific Research Applications
Sodium tartrate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in Karl Fischer titration to determine water content in various substances.
Biology: It is used in buffers for molecular biology and cell culture applications.
Medicine: It serves as an excipient in pharmaceutical formulations.
Comparison with Similar Compounds
- Lactose monohydrate
- Potassium citrate monohydrate
- Calcium oxalate monohydrate
Comparison:
- Lactose monohydrate: Contains lattice water of hydration and is used as a primary standard for water content determination.
- Potassium citrate monohydrate: Exists as an ion-associated hydrate and is used in similar applications as sodium tartrate dihydrate.
- Calcium oxalate monohydrate: Contains lattice water of hydration and is used as a primary standard for water content determination .
Uniqueness: this compound is unique due to its stable water content of 15.66%, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Properties
Key on ui mechanism of action |
Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |
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CAS No. |
6106-24-7 |
Molecular Formula |
C4H8NaO7 |
Molecular Weight |
191.09 g/mol |
IUPAC Name |
disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1 |
InChI Key |
CPVIEGQEJUUMPA-OLXYHTOASA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O.[Na] |
Key on ui other cas no. |
6106-24-7 |
physical_description |
White solid; [Merck Index] |
Pictograms |
Irritant |
solubility |
Soluble in cold water |
Synonyms |
(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate; [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate; Tartaric Acid Disodium Salt Dihydrate; Disodium Tartarate Dihydrate; Disodium Tartrate Dihydrate; Sodium Tartrate Dihy |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sodium Tartrate Dihydrate and what is its molecular formula?
A1: this compound, also known as dithis compound, is a salt of tartaric acid. It exists as a white, crystalline powder and is odorless. The molecular formula of this compound is (C4H4O6Na2 · 2H2O).
Q2: What are the main applications of this compound in food science?
A2: this compound is primarily used as an emulsifying salt in processed cheese production []. It plays a crucial role in preventing fat separation and maintaining the desired texture and consistency.
Q3: How does this compound affect the browning of processed cheese?
A3: The presence of this compound as an emulsifying salt can influence the browning of processed cheese during storage []. Research suggests that cheese containing disodium hydrogen phosphate as the emulsifying salt exhibited more intense browning compared to those using dithis compound or trisodium citrate [].
Q4: Can this compound be used as a standard material in analytical chemistry?
A4: Yes, this compound serves as a primary standard for Karl Fischer titration, a widely used technique for determining water content in various substances []. Additionally, certified reference materials (CRMs) of this compound are available for calibrating Karl Fischer titrators and validating measurement methods [].
Q5: How does the concentration of this compound impact the micellization of cationic surfactants?
A5: Studies have shown that increasing the concentration of this compound in a solution containing cationic surfactants like CTAB or TTAB leads to an increase in the critical micelle concentration (CMC) []. This suggests that the presence of this compound influences the self-assembly behavior of these surfactants.
Q6: What is the role of this compound in cigarette paper?
A6: this compound is utilized as a combustion improver in certain types of cigarette paper []. Its presence helps to regulate the burning rate and improve the overall combustion characteristics of the paper.
Q7: Can this compound be used to fabricate materials with specific properties?
A7: Research indicates that using this compound in the anodic oxidation of titanium can lead to the formation of antibacterial photocatalytic titanium foil []. This highlights the potential of utilizing this compound in material science applications.
Q8: Is this compound sensitive to radiation, and can this property be useful?
A8: this compound exhibits sensitivity to radiation, and studies have investigated its potential as an electron spin resonance (ESR) dosimeter [, ]. The radiation yield of this compound is higher than other sodium tartrate compounds, making it potentially suitable for dosimetry in specific radiation dose ranges [].
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